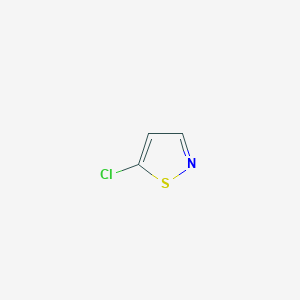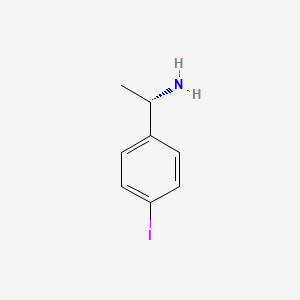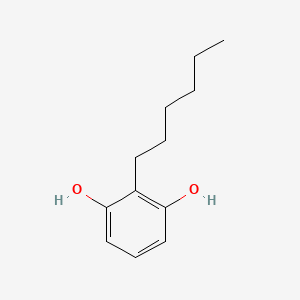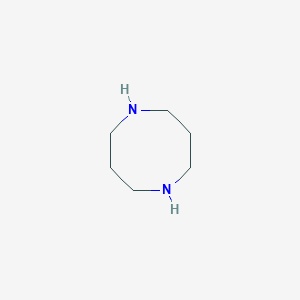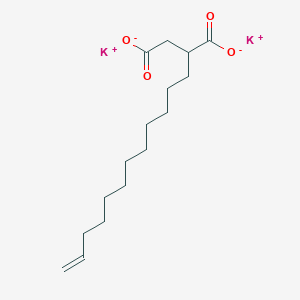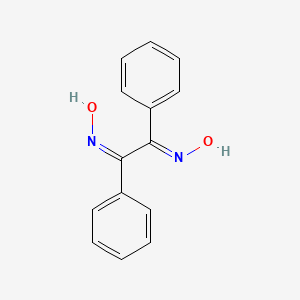
4,5,6-Trimethylbenzene-1,3-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5,6-Trimethylbenzene-1,3-diol is a derivative of benzene, which is an aromatic hydrocarbon. It consists of a benzene ring with three methyl groups (–CH3) as a substituent . The trimethylbenzenes form three structural isomers with the molecular formula C9H12 .
Synthesis Analysis
The synthesis of 2,3,5,6-tetraallylbenzene-1,4-diol, a compound similar to 4,5,6-Trimethylbenzene-1,3-diol, was found repeatable at approximately 60g scale, with a total conversion of 92% across four synthesis steps .
Molecular Structure Analysis
The molecular structure of 4,5,6-Trimethylbenzene-1,3-diol is similar to that of trimethylbenzene, which consists of a benzene ring with three methyl groups (–CH3) as a substituent . Each carbon atom in benzene is arranged in a six-membered ring and is bonded to only one hydrogen atom .
Chemical Reactions Analysis
You can expect to observe all the reactions of alcohols when working with diols. The OH groups can be converted into halides, can react as nucleophiles, and oxidized to different carbonyl-containing functional groups depending on the structure of the diol and the oxidizing agent .
Physical And Chemical Properties Analysis
Physical properties are characteristics that scientists can measure without changing the composition of the sample under study, such as mass, color, and volume . Chemical properties describe the characteristic ability of a substance to react to form new substances .
Wirkmechanismus
Safety and Hazards
Inhalation, ingestion, skin and/or eye contact with 1,3,5-Trimethylbenzene can cause symptoms like irritation of eyes, skin, nose, throat, respiratory system; bronchitis; hypochromic anemia; headache, drowsiness, lassitude (weakness, exhaustion), dizziness, nausea, incoordination; vomiting, confusion; chemical pneumonitis (aspiration liquid) .
Zukünftige Richtungen
Eigenschaften
CAS-Nummer |
5700-67-4 |
|---|---|
Produktname |
4,5,6-Trimethylbenzene-1,3-diol |
Molekularformel |
C9H12O2 |
Molekulargewicht |
152.19 g/mol |
IUPAC-Name |
4,5,6-trimethylbenzene-1,3-diol |
InChI |
InChI=1S/C9H12O2/c1-5-6(2)8(10)4-9(11)7(5)3/h4,10-11H,1-3H3 |
InChI-Schlüssel |
KXAKDOWCKQHQIQ-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC(=C1C)O)O)C |
Kanonische SMILES |
CC1=C(C(=CC(=C1C)O)O)C |
Andere CAS-Nummern |
5700-67-4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




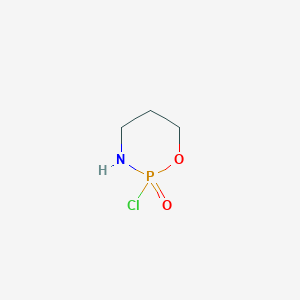
![Carbamic acid, [3-fluoro-4-(4-morpholinyl)phenyl]-, ethyl ester](/img/structure/B3191672.png)
